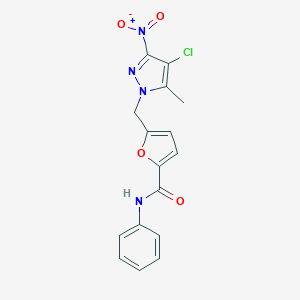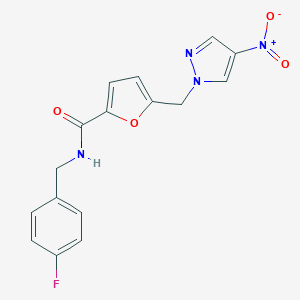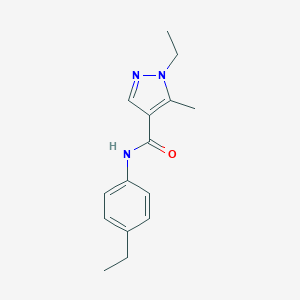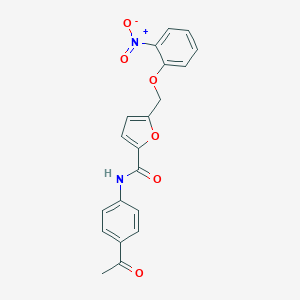![molecular formula C15H15Cl2N3O2 B213660 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used in lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to the suppression of inflammatory responses and the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It also has anti-inflammatory effects, which can help in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations is that its effectiveness may vary depending on the specific disease or condition being studied.
Direcciones Futuras
There are several future directions for the study of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide. One possible direction is the development of more potent analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a promising compound with potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully explore its potential and develop more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxaldehyde to form the intermediate, which is then reacted with tetrahydro-2-furancarboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
Nombre del producto |
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide |
|---|---|
Fórmula molecular |
C15H15Cl2N3O2 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-4-3-10(6-13(12)17)8-20-9-11(7-18-20)19-15(21)14-2-1-5-22-14/h3-4,6-7,9,14H,1-2,5,8H2,(H,19,21) |
Clave InChI |
BLDCPQSEJRIEAU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)